methyl 4-(2-{[4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
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Description
Methyl 4-(2-{[4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a useful research compound. Its molecular formula is C19H19N5O4S and its molecular weight is 413.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 413.11577528 g/mol and the complexity rating of the compound is 705. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-(2-{[4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature regarding its synthesis, biological properties, and potential applications in pharmacology.
Synthesis
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The method typically includes the formation of the triazole ring followed by the introduction of the sulfanyl and acetamido groups through nucleophilic substitution reactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds structurally similar to this compound. For instance:
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Antibacterial Activity : Compounds containing triazole and dihydropyridine structures have shown significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols against strains such as Staphylococcus aureus and Escherichia coli.
Compound Target Bacteria MIC (μg/mL) A S. aureus 15 B E. coli 20 C Pseudomonas aeruginosa 30 - Antifungal Activity : Similar compounds have also been evaluated for antifungal properties against species like Candida albicans. The results indicated that certain derivatives exhibited potent activity comparable to standard antifungal agents.
Cytotoxicity Studies
Cytotoxicity assays performed on various cancer cell lines (e.g., HeLa and MCF7) revealed that this compound demonstrated selective toxicity with IC50 values ranging from 10 to 25 μM. This suggests potential for further development as an anticancer agent.
Case Study 1: Antimicrobial Efficacy
A study published in Pharmaceutical Biology evaluated a series of triazole derivatives for their antimicrobial efficacy. The compound showed a broad spectrum of activity against both bacterial and fungal pathogens. The authors concluded that modifications to the triazole and dihydropyridine moieties could enhance potency.
Case Study 2: Anticancer Potential
In another investigation reported in Journal of Medicinal Chemistry, the compound was assessed for its ability to inhibit cell proliferation in various cancer models. The results indicated that it could induce apoptosis in cancer cells via mitochondrial pathways.
Properties
IUPAC Name |
methyl 4-[[2-[[4-methyl-5-(1-methyl-6-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S/c1-23-10-13(6-9-16(23)26)17-21-22-19(24(17)2)29-11-15(25)20-14-7-4-12(5-8-14)18(27)28-3/h4-10H,11H2,1-3H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEBYMLLKWVPTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C2=NN=C(N2C)SCC(=O)NC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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